Unmatched Potency for Neutral Endopeptidase (NEP) in Mammalian Systems
Phosphoramidon sodium demonstrates exceptional potency for neutral endopeptidase (NEP), a key enzyme in the degradation of vasoactive and neuropeptides. Its affinity (Ki) for human NEP is reported at 2 nM, establishing a high-affinity binding interaction [1]. In a direct comparison within a cellular context (A10 cell NEP activity), its IC50 of 36.5 nM is notably higher than that of thiorphan (IC50 = 5.3 nM) and SQ 28,603 (IC50 = 6.0 nM), highlighting that while it is a potent inhibitor, other compounds exhibit greater efficacy in this specific assay [2]. This nuanced potency profile is crucial for experimental design, as it indicates that phosphoramidon's primary utility may not be as the most potent NEP inhibitor in all contexts, but rather as a broader-spectrum tool with a well-characterized NEP activity component.
| Evidence Dimension | Potency for Neutral Endopeptidase (NEP) |
|---|---|
| Target Compound Data | Ki = 2 nM [1]; IC50 = 36.5 nM [2] |
| Comparator Or Baseline | Thiorphan: IC50 = 5.3 nM; SQ 28,603: IC50 = 6.0 nM [2] |
| Quantified Difference | Phosphoramidon's NEP IC50 is 6.9-fold higher (less potent) than thiorphan in the A10 cell assay. |
| Conditions | Binding affinity (Ki) measured in vitro [1]. Functional IC50 measured against NEP activity in A10 cells [2]. |
Why This Matters
Procurement for NEP-specific studies requires understanding that while phosphoramidon is a potent NEP binder (low Ki), its functional inhibition in certain cellular models is less potent than alternative inhibitors like thiorphan, preventing overestimation of its effects.
- [1] Bioss Antibodies. (n.d.). Phosphoramidon . disodium salt. Product Datasheet. View Source
- [2] Dickinson, K. E. J., et al. (n.d.). Abstract. Journal of Cardiovascular Pharmacology. View Source
